2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one is a heterocyclic compound that contains both a quinazolinone and a thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Quinazolinone Formation: The quinazolinone moiety can be synthesized by reacting anthranilic acid with formamide under heating conditions to form 2-aminobenzamide, which is then cyclized to form quinazolin-4-one.
Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in the quinazolinone moiety can be reduced to an amine.
Substitution: The amino group in the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease by binding to the active site and preventing substrate binding.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide: Similar structure but with an acetamide group instead of a quinazolinone moiety.
5-arylidine amino-1,3,4-thiadiazol-2-yl derivatives: Similar thiadiazole ring but different substituents.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one is unique due to its combination of a quinazolinone and a thiadiazole moiety, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-5-8-13-7-4-2-1-3-6(7)9(17)14-8/h1-4H,5H2,(H2,12,15)(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSQOFXNMGAZRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CSC3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CSC3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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